Methyl 3-ethynylcyclopentane-1-carboxylate
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Overview
Description
Methyl 3-ethynylcyclopentane-1-carboxylate is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of an ethynyl group attached to a cyclopentane ring, which is further connected to a carboxylate ester group.
Preparation Methods
The synthesis of Methyl 3-ethynylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethynyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require a dry and inert atmosphere to prevent the formation of by-products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-ethynylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-ethynylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethynylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific context of its use .
Comparison with Similar Compounds
Methyl 3-ethynylcyclopentane-1-carboxylate can be compared with other similar compounds, such as:
- Methyl 2-oxocyclopentane carboxylate
- 2-acetylcyclopentan-1-one
- 2-oxo Ethyl cyclohexane carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-ethynylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(6-7)9(10)11-2/h1,7-8H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRUFAKUBDDGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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